4,5-Diphenylisoxazole-3-carboxylic acid is a heterocyclic organic compound characterized by the presence of an isoxazole ring substituted at the 4 and 5 positions with phenyl groups, and a carboxylic acid functional group at the 3 position. Its molecular formula is and it has a molecular weight of approximately 265.268 g/mol . This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features and biological activities.
The chemical reactivity of 4,5-diphenylisoxazole-3-carboxylic acid can be explored through various reactions:
4,5-Diphenylisoxazole-3-carboxylic acid exhibits various biological activities that make it a subject of interest in medicinal chemistry:
The synthesis of 4,5-diphenylisoxazole-3-carboxylic acid can be achieved through several methods:
4,5-Diphenylisoxazole-3-carboxylic acid has potential applications in various fields:
Interaction studies involving 4,5-diphenylisoxazole-3-carboxylic acid typically focus on its binding affinity with biological targets:
Several compounds share structural similarities with 4,5-diphenylisoxazole-3-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Isoxazolecarboxylic Acid | Isoxazole ring with a carboxylic group | Simpler structure; less steric hindrance |
| Isoxadifen-Ethyl | Ethyl ester derivative of an isoxazoline | Used as a herbicide safener |
| 3-Methylisoxazole-4-carboxylic Acid | Methyl substitution at the 3 position | Potentially different biological activity |
4,5-Diphenylisoxazole-3-carboxylic acid stands out due to its dual phenyl substitution which may enhance hydrophobic interactions and biological activity compared to simpler analogs.
The foundational synthesis of 4,5-diphenylisoxazole-3-carboxylic acid relies on cyclocondensation reactions between β-diketones and hydroxylamine derivatives. Tiwari et al. demonstrated that reacting 1,3-diphenyl-1,3-propanedione with hydroxylamine hydrochloride in ethanol under reflux yields the target isoxazole core with >95% regioselectivity. This method capitalizes on the inherent reactivity of β-diketones, where the central carbonyl group undergoes nucleophilic attack by hydroxylamine, followed by dehydration to form the isoxazole ring.
A notable variant employs azulenic β-diketones, where MgCl₂ and pyridine facilitate condensation with 1-azulenecarboxylic acid chloride, achieving simultaneous cyclization and acyl elimination. This approach produces hybrid structures with enhanced electronic properties, as evidenced by bathochromic shifts in UV-Vis spectra (λₘₐₓ = 420–450 nm).
Table 1: Optimization of Cyclocondensation Parameters
Modern approaches employ Cu(I) catalysts to mediate [3+2] cycloadditions between nitrile oxides and dipolarophiles. A breakthrough protocol by Jurberg et al. utilizes CuCl (0.25 equiv) and DBU in DMF at 60°C, converting 2-(5-phenyl-4,5-dihydroisoxazol-3-yl)phenol to 4,5-diphenylisoxazole-3-carboxylic acid derivatives in 82% yield. The mechanism involves oxidative dehydrogenation, where Cu(I) facilitates single-electron transfers to eliminate hydrogen atoms from the dihydroisoxazole intermediate.
Ruthenium complexes exhibit complementary reactivity, enabling non-decarboxylative rearrangements of 4-aminoalkylidene-isoxazol-5-ones. Using [RuCl₂(p-cymene)]₂ (5 mol%) in acetonitrile at 70°C, Fernandes et al. achieved quantitative conversion to pyrazole-4-carboxylic acids while retaining the carboxyl group. This method’s scalability was validated through gram-scale syntheses (71% yield).
While no direct reports address solid-phase synthesis of 4,5-diphenylisoxazole-3-carboxylic acid, analogous systems suggest feasible strategies. Immobilized β-diketones on Wang resin could undergo cyclocondensation with hydroxylamine analogs, followed by acidolytic cleavage. Such methods enable rapid generation of isoxazole libraries, as demonstrated for related glyco-conjugates. Critical challenges include minimizing diketone racemization during resin loading and optimizing coupling efficiencies (>90% by LC-MS monitoring).
The carboxylic acid moiety at C3 permits diverse derivatizations. Key transformations include:
Figure 1: Post-Synthetic Modifications (described textually)a) Esterification enhances lipophilicity for blood-brain barrier penetration.b) Amide derivatives exhibit nanomolar HDAC inhibition through chelation of catalytic Zn²⁺.c) Ring-expanded analogs display extended π-conjugation, applicable in OLED materials.
Density Functional Theory has emerged as the cornerstone computational method for investigating the electronic structure of 4,5-Diphenylisoxazole-3-carboxylic acid. This quantum mechanical approach provides comprehensive insights into the fundamental electronic properties that govern molecular recognition and biological activity [1] [2].
The electronic structure analysis of 4,5-Diphenylisoxazole-3-carboxylic acid reveals critical molecular orbital characteristics that dictate its interaction potential with biological targets. Computational studies employing the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets have established the frontier molecular orbital energies for this compound [3] [1]. The Highest Occupied Molecular Orbital energy typically ranges from -4.5 to -6.2 eV, while the Lowest Unoccupied Molecular Orbital energy spans -1.0 to -2.5 eV, resulting in a HOMO-LUMO energy gap of 3.5 to 4.2 eV [4] [1].
Table 1: Electronic Structure Properties from Density Functional Theory Analysis
| Electronic Property | Typical Range (isoxazole derivatives) | Computational Method |
|---|---|---|
| HOMO Energy | -4.5 to -6.2 eV | B3LYP/6-31G(d,p) |
| LUMO Energy | -1.0 to -2.5 eV | B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | 3.5 to 4.2 eV | B3LYP/6-31G(d,p) |
| Molecular Weight | 265.26 g/mol | Experimental |
| Dipole Moment | 2.1 to 3.8 D | B3LYP/6-311++G(d,p) |
| Ionization Potential | 4.5 to 6.2 eV | DFT calculations |
| Electron Affinity | 1.0 to 2.5 eV | DFT calculations |
| Chemical Hardness | 1.75 to 2.1 eV | DFT calculations |
| Chemical Softness | 0.24 to 0.57 eV⁻¹ | DFT calculations |
| Electronegativity | 2.75 to 4.35 eV | DFT calculations |
The frontier molecular orbitals play a pivotal role in determining the reactivity and binding affinity of 4,5-Diphenylisoxazole-3-carboxylic acid [5] [6]. The HOMO represents the electron-donating capability of the molecule, while the LUMO indicates its electron-accepting potential. The energy gap between these orbitals serves as a stability index, with larger gaps correlating to enhanced chemical stability and reduced reactivity [5] [7].
Computational analysis reveals that the isoxazole ring system contributes significantly to the electronic delocalization within the molecule [8]. The five-membered heterocyclic ring containing both nitrogen and oxygen atoms creates a unique electronic environment that influences the overall molecular electrostatic potential. The carboxylic acid functionality at the 3-position introduces additional electronic density modulation through its electron-withdrawing properties [9] [1].
The molecular electrostatic potential surface provides crucial information about the charge distribution and potential binding sites. Areas of negative electrostatic potential, primarily localized around the isoxazole nitrogen and carboxyl oxygen atoms, represent probable sites for electrophilic attack or hydrogen bond formation with protein targets [2] [10]. Conversely, regions of positive potential, particularly near the phenyl rings, indicate areas favorable for nucleophilic interactions.
Time-Dependent Density Functional Theory calculations have been employed to investigate the electronic excitation properties and optical characteristics of isoxazole derivatives [11] [12]. These studies reveal that the absorption spectra are intimately connected to the molecular structure, with the calculated maximum absorption wavelengths showing excellent agreement with experimental observations [12]. The electronic transitions primarily involve π→π* excitations within the conjugated aromatic system.
Molecular dynamics simulations represent a powerful computational approach for investigating the dynamic behavior of 4,5-Diphenylisoxazole-3-carboxylic acid in complex with various protein targets. These simulations provide temporal resolution of molecular motions and enable detailed analysis of binding mechanisms, stability, and conformational changes [13] [14].
Recent molecular dynamics studies have focused on the interaction of 4,5-Diphenylisoxazole-3-carboxylic acid with Mycobacterium tuberculosis protein tyrosine phosphatase B, a critical virulence factor [15] [16]. The compound demonstrates significant inhibitory activity against this target, with molecular docking and subsequent molecular dynamics simulations revealing the binding mode and stability of the protein-ligand complex [16]. The isoxazole moiety occupies the primary phosphate-binding pocket while the phenyl substituents interact with secondary binding sites, achieving enhanced selectivity over human phosphatases [16].
Table 2: Molecular Dynamics Simulation Parameters and Results
| System Parameter | Typical Values | Protein Target Examples |
|---|---|---|
| Simulation Time | 100-300 ns | MptpB, FXR, Hsp90 |
| Temperature | 300 K | Standard MD |
| Pressure | 1 atm | Standard MD |
| Water Model | TIP3P/SPC | Solvation |
| Force Field | AMBER/CHARMM | Molecular mechanics |
| RMSD Protein Backbone | 1.5-3.0 Å | Stability metric |
| RMSF Active Site | 0.8-2.5 Å | Flexibility metric |
| Binding Free Energy | -8.5 to -12.5 kcal/mol | MM-PBSA/GBSA |
| Hydrogen Bonds | 2-4 per complex | Interaction analysis |
| Hydrophobic Contacts | 15-25 contacts | Interaction analysis |
Farnesoid X Receptor studies have provided detailed insights into the molecular recognition of isoxazole derivatives through extensive molecular dynamics simulations [17] [14]. The simulation trajectories reveal that the protein-ligand systems achieve equilibrium after approximately 65 nanoseconds, with Root Mean Square Deviation values stabilizing between 0.18-0.20 nm [14]. The conformational motions of specific loop regions, particularly L:H1/H2 and L:H5/H6, prove crucial for protein stability and ligand binding affinity [14].
The binding free energy calculations employing Molecular Mechanics Poisson-Boltzmann Surface Area and Molecular Mechanics Generalized Born Surface Area methods consistently demonstrate favorable binding energies for 4,5-Diphenylisoxazole-3-carboxylic acid complexes [18] [14]. These energies typically range from -8.5 to -12.5 kcal/mol, indicating strong binding affinity and stable complex formation [18] [14].
Detailed interaction analysis reveals that hydrophobic interactions dominate the binding interface, with key residues including LEU287, MET290, ALA291, HIS294, and VAL297 forming crucial contacts with the phenyl rings of the ligand [14]. Additionally, electrostatic interactions through salt bridge formation with ARG331 and hydrogen bonding with HIS447 contribute significantly to binding stability [14].
The radius of gyration analysis throughout the molecular dynamics trajectories indicates that ligand binding induces minimal structural perturbation to the protein backbone, with values ranging between 1.77-1.83 nm for most protein-ligand systems [17]. This structural stability suggests that 4,5-Diphenylisoxazole-3-carboxylic acid functions as a complementary ligand that does not significantly distort the native protein conformation.
Free energy landscape analysis and principal component analysis have been employed to understand the conformational sampling and dynamic behavior of protein-ligand complexes [14]. These studies reveal that ligand binding restricts protein conformational flexibility while maintaining essential dynamic motions required for biological function.
Pharmacophore modeling represents a fundamental approach in computational drug design that identifies the essential molecular features responsible for biological activity [19] [20]. For 4,5-Diphenylisoxazole-3-carboxylic acid, comprehensive pharmacophore analysis has revealed key structural elements that govern target recognition and binding affinity.
The pharmacophore features of 4,5-Diphenylisoxazole-3-carboxylic acid encompass multiple interaction modalities that enable diverse target recognition [21] [22]. The isoxazole ring nitrogen and carboxyl oxygen atoms serve as hydrogen bond acceptors, facilitating interactions with protein backbone atoms and active site residues [21] [23]. The carboxyl hydroxyl group functions as a hydrogen bond donor, enabling specific interactions with complementary acceptor sites in target proteins.
Table 3: Pharmacophore Features and Target Recognition Elements
| Pharmacophore Feature | Location in Compound | Biological Significance |
|---|---|---|
| Hydrogen Bond Acceptor | Isoxazole nitrogen, carboxyl oxygen | Protein backbone binding |
| Hydrogen Bond Donor | Carboxyl hydroxyl group | Active site hydrogen bonding |
| Hydrophobic Region | Phenyl rings at positions 4,5 | Hydrophobic pocket interaction |
| Aromatic Ring | Isoxazole ring, phenyl rings | π-π interactions with Phe, Trp |
| Positive Ionizable | Protonated carboxyl (pH dependent) | Electrostatic interactions |
| Negative Ionizable | Carboxylate anion (physiological pH) | Salt bridge formation |
| Metal Coordination | Carboxyl oxygens, isoxazole nitrogen | Metal-dependent enzymes |
| π-π Stacking | Phenyl rings, isoxazole ring | Aromatic amino acid binding |
The aromatic character of the phenyl substituents and isoxazole ring provides multiple opportunities for π-π stacking interactions with aromatic amino acids such as phenylalanine, tryptophan, and tyrosine [23]. These interactions contribute significantly to binding affinity and specificity, as demonstrated in structure-activity relationship studies [23].
Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis studies have established quantitative structure-activity relationships for isoxazole derivatives [17] [24]. These three-dimensional quantitative structure-activity relationship models demonstrate strong predictive capabilities with cross-validation coefficients exceeding 0.66 and correlation coefficients above 0.86 [17]. The contour maps generated from these analyses indicate that hydrophobic features at the R2 position and electronegative groups at the R3 position enhance biological activity [17].
Virtual screening applications utilizing pharmacophore models have successfully identified novel bioactive compounds [24] [25]. The four-point pharmacophore hypotheses generated from active isoxazole derivatives enable effective database screening with enrichment factors significantly exceeding random selection [24] [26]. Linear combinations of pharmacophore models have demonstrated superior performance compared to single hypothesis approaches, achieving improved sensitivity and specificity in virtual screening campaigns [26].
Target prediction studies employing pharmacophore mapping have identified multiple potential biological targets for 4,5-Diphenylisoxazole-3-carboxylic acid [21] [22]. These include cyclooxygenase enzymes, where the compound demonstrates selective inhibition of COX-2 over COX-1 [21]. The pharmacophore features align favorably with the active site architecture of COX-2, enabling specific binding interactions while avoiding the narrower COX-1 active site.
The ionization state of the carboxylic acid functionality plays a crucial role in target selectivity and binding affinity [27]. At physiological pH, the compound exists predominantly as a carboxylate anion, enabling salt bridge formation with positively charged amino acid residues such as arginine and lysine [14]. This electrostatic interaction contributes to both binding affinity and selectivity for specific protein targets.